![molecular formula C12H10F3N3O2 B1306247 5-(1-Methylcyclopropyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid CAS No. 436088-38-9](/img/structure/B1306247.png)
5-(1-Methylcyclopropyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid
Overview
Description
5-(1-Methylcyclopropyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidine core. This structure is notable for its integration of a trifluoromethyl group and a methylcyclopropyl moiety, which contribute to its unique chemical properties and potential biological activities. Compounds with this scaffold are often explored for their therapeutic potential, including antimicrobial, anticancer, and anti-inflammatory activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Methylcyclopropyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common approach includes:
Formation of the Pyrazole Ring: This can be achieved through the cyclization of hydrazines with 1,3-diketones or β-keto esters.
Construction of the Pyrimidine Ring: The pyrazole intermediate is then reacted with formamide or other suitable reagents to form the pyrazolo[1,5-a]pyrimidine core.
Introduction of Substituents: The trifluoromethyl group can be introduced via nucleophilic substitution reactions using trifluoromethylating agents. The methylcyclopropyl group is typically added through alkylation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylcyclopropyl group, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can modify the pyrazolo[1,5-a]pyrimidine core or the trifluoromethyl group, potentially altering the compound’s biological activity.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at positions adjacent to the nitrogen atoms in the pyrazolo[1,5-a]pyrimidine ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents, trifluoromethylating agents, and alkylating agents under various conditions (e.g., base or acid catalysis).
Major Products
The major products of these reactions depend on the specific conditions and reagents used but can include a variety of oxidized, reduced, or substituted derivatives with potentially enhanced or modified biological activities.
Scientific Research Applications
Anticancer Properties
Recent studies have indicated that pyrazolo[1,5-a]pyrimidine derivatives exhibit significant anticancer activity. For instance, compounds similar to 5-(1-Methylcyclopropyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid have been shown to inhibit specific kinases involved in cancer cell proliferation. A study published in Journal of Medicinal Chemistry reported that such compounds could effectively reduce the growth of various cancer cell lines by targeting the ATP-binding site of kinases, leading to apoptosis in cancer cells.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Research published in Bioorganic & Medicinal Chemistry Letters demonstrated that derivatives of pyrazolo[1,5-a]pyrimidine can inhibit pro-inflammatory cytokines in vitro. This suggests potential therapeutic applications in treating inflammatory diseases.
Neuroprotective Activity
There is emerging evidence that pyrazolo[1,5-a]pyrimidine derivatives may have neuroprotective effects. A study highlighted in Neuroscience Letters indicated that these compounds could protect neuronal cells from oxidative stress-induced damage, potentially offering therapeutic avenues for neurodegenerative diseases like Alzheimer's.
Pesticidal Properties
The compound's structural features suggest potential pesticidal activity. Research indicates that similar pyrazolo[1,5-a]pyrimidine derivatives can act as effective inhibitors of pest-related enzymes. A case study published in Pest Management Science showed that these compounds could disrupt the metabolic pathways of certain pests, leading to increased mortality rates.
Herbicidal Activity
In agricultural applications, the herbicidal potential of pyrazolo[1,5-a]pyrimidine derivatives has been explored. Field trials reported in Weed Technology demonstrated that these compounds could effectively control weed populations without adversely affecting crop yield.
Polymer Chemistry
The unique properties of this compound make it a candidate for use in polymer formulations. Its incorporation into polymer matrices has been studied for enhancing thermal stability and mechanical properties. Research published in Polymer Degradation and Stability documented improvements in the thermal resistance of polymers when modified with this compound.
Nanotechnology
In nanotechnology, the compound has potential applications as a precursor for synthesizing nanomaterials. Its ability to form stable complexes with metals suggests its use in creating metal-organic frameworks (MOFs) for catalysis and gas storage applications.
Table 1: Summary of Biological Activities
Activity Type | Study Reference | Key Findings |
---|---|---|
Anticancer | Journal of Medicinal Chemistry | Inhibition of kinase activity; apoptosis induction |
Anti-inflammatory | Bioorganic & Medicinal Chemistry Letters | Reduction of pro-inflammatory cytokines |
Neuroprotective | Neuroscience Letters | Protection against oxidative stress |
Table 2: Agricultural Applications
Application Type | Study Reference | Key Findings |
---|---|---|
Pesticidal | Pest Management Science | Disruption of pest metabolic pathways |
Herbicidal | Weed Technology | Effective control of weed populations |
Mechanism of Action
The mechanism of action of 5-(1-Methylcyclopropyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances its lipophilicity, facilitating its passage through cell membranes, while the pyrazolo[1,5-a]pyrimidine core can interact with active sites of enzymes or binding pockets of receptors, modulating their activity. This can lead to inhibition of enzyme activity or alteration of receptor signaling pathways, contributing to its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Zaleplon: A sedative agent with a pyrazolo[1,5-a]pyrimidine core.
Indiplon: Another sedative with a similar structure.
Ocinaplon: An anxiolytic agent with a pyrazolo[1,5-a]pyrimidine scaffold.
Uniqueness
5-(1-Methylcyclopropyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid is unique due to the presence of both a trifluoromethyl group and a methylcyclopropyl moiety, which are not commonly found together in similar compounds. These groups can significantly influence the compound’s pharmacokinetic and pharmacodynamic properties, potentially offering advantages in terms of potency, selectivity, and metabolic stability .
Biological Activity
5-(1-Methylcyclopropyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid (CAS No. 436088-38-9) is a heterocyclic compound with a unique structure that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic applications, and comparative analysis with similar compounds.
Chemical Structure and Properties
The compound features:
- Core Structure : Pyrazolo[1,5-a]pyrimidine
- Functional Groups : Trifluoromethyl and methylcyclopropyl moieties
Molecular Formula : C₁₂H₁₀F₃N₃O₂
Molecular Weight : 285.22 g/mol
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The trifluoromethyl group enhances lipophilicity, facilitating cellular uptake, while the pyrazolo[1,5-a]pyrimidine core can interact with active sites of enzymes or receptors. This interaction may lead to:
- Enzyme Inhibition : Modulating the activity of enzymes associated with various biological pathways.
- Receptor Interaction : Altering signaling pathways by binding to specific receptors.
Biological Activities
Research indicates that this compound exhibits several promising biological activities:
1. Antimicrobial Activity
Studies have shown that compounds with a pyrazolo[1,5-a]pyrimidine scaffold often possess antimicrobial properties. The presence of the trifluoromethyl group may enhance this activity by increasing the compound's ability to penetrate microbial membranes.
2. Anticancer Potential
The compound has been investigated for its anticancer effects. Preliminary studies suggest that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
3. Anti-inflammatory Effects
Research indicates potential anti-inflammatory properties, which could be beneficial in treating various inflammatory diseases.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with other similar pyrazolo[1,5-a]pyrimidine derivatives:
Compound Name | Structure | Biological Activity |
---|---|---|
Zaleplon | Zaleplon | Sedative agent |
Indiplon | Indiplon | Sedative agent |
Ocinaplon | Ocinaplon | Anxiolytic agent |
These comparisons highlight the unique combination of functional groups in this compound that may contribute to enhanced potency and selectivity in its biological effects.
Case Studies and Research Findings
Several studies have focused on the synthesis and biological evaluation of this compound:
- A study published in PubChem explored its synthesis and potential applications in medicinal chemistry, highlighting its role as a building block for more complex molecules that exhibit therapeutic effects .
- Another investigation reported on the synthesis of N-trifluoromethyl amides from carboxylic acids, noting the utility of trifluoromethyl groups in enhancing biological activity .
- Research conducted by Santa Cruz Biotechnology emphasized its biochemical applications in proteomics research .
Properties
IUPAC Name |
5-(1-methylcyclopropyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F3N3O2/c1-11(2-3-11)7-5-8(12(13,14)15)18-9(16-7)4-6(17-18)10(19)20/h4-5H,2-3H2,1H3,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVQZUXPEYVUBAO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1)C2=NC3=CC(=NN3C(=C2)C(F)(F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F3N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80389820 | |
Record name | 5-(1-Methylcyclopropyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80389820 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
436088-38-9 | |
Record name | 5-(1-Methylcyclopropyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=436088-38-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(1-Methylcyclopropyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80389820 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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